![molecular formula C20H27N5O10 B12520141 L-Aspartic acid, L-seryl-L-tyrosyl-L-asparaginyl- CAS No. 652977-14-5](/img/structure/B12520141.png)
L-Aspartic acid, L-seryl-L-tyrosyl-L-asparaginyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Aspartic acid, L-seryl-L-tyrosyl-L-asparaginyl- is a peptide compound composed of four amino acids: L-aspartic acid, L-serine, L-tyrosine, and L-asparagine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, L-seryl-L-tyrosyl-L-asparaginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, L-aspartic acid, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-serine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-tyrosine and L-asparagine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like L-Aspartic acid, L-seryl-L-tyrosyl-L-asparaginyl- often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis with high efficiency and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
L-Aspartic acid, L-seryl-L-tyrosyl-L-asparaginyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in aqueous solutions.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products Formed
Oxidation: Dityrosine, oxidized peptides.
Reduction: Reduced peptides with free thiol groups.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
Biological Functions
L-Aspartic acid plays a crucial role in various physiological processes:
- Neurotransmission : It is involved in the synthesis of neurotransmitters, influencing cognitive functions and mood regulation.
- Protein Synthesis : As a building block for proteins, it is vital for cellular structure and function.
- Metabolic Pathways : It participates in the urea cycle and the synthesis of other amino acids.
Medical Applications
The compound has notable applications in medicine, particularly in oncology and metabolic disorders:
Cancer Treatment
L-asparaginase, an enzyme that depletes L-asparagine, is commonly used in treating acute lymphoblastic leukemia (ALL). However, L-aspartic acid can compete with L-asparaginase, potentially affecting its efficacy. A study evaluated the interaction between total parenteral nutrition (TPN) containing L-aspartic acid and L-asparaginase in ALL patients. The results indicated no significant impact on overall response rates or relapse-free survival when both were administered concurrently .
Fatigue Recovery
L-Aspartic acid is also recognized for its role in fatigue prevention and recovery. It is often included in amino acid infusions aimed at enhancing liver function and detoxification .
Industrial Applications
The compound's versatility extends to various industries:
Food Industry
L-Aspartic acid is utilized as a flavor enhancer and a component in dietary supplements due to its non-toxic nature and ability to improve taste profiles.
Biodegradable Polymers
Polyaspartic acid, derived from L-aspartic acid, is employed in producing biodegradable superabsorbent polymers. These polymers are widely used in products such as diapers and agricultural applications to enhance water retention .
Research Applications
Research has demonstrated the utility of L-aspartic acid in cell culture:
- It serves as an essential supplement for culturing various cell lines, including cancer cells that lack the ability to synthesize certain amino acids .
- Studies have shown that optimizing culture media with L-asparagine can significantly enhance protein production in engineered cell strains .
Data Tables
The following table summarizes key applications of L-Aspartic acid, L-seryl-L-tyrosyl-L-asparaginyl- across different fields:
Application Area | Specific Use | Description |
---|---|---|
Oncology | L-asparaginase therapy | Used to treat acute lymphoblastic leukemia by depleting L-asparagine. |
Nutrition | Amino acid infusions | Enhances liver function and aids recovery from fatigue. |
Food Industry | Flavor enhancer | Improves taste profiles in food products. |
Biodegradable Polymers | Superabsorbent polymers | Used in diapers and agricultural products for water retention. |
Cell Culture | Supplementation | Enhances growth of various cell lines, particularly those deficient in certain amino acids. |
Case Study 1: Interaction Between TPN and L-Asparaginase
A retrospective cohort study involving 112 ALL patients assessed the effects of TPN containing L-aspartic acid on treatment outcomes with L-asparaginase. The findings indicated no significant differences in response rates or liver function test elevations between groups receiving TPN or not .
Case Study 2: Enhanced Protein Production
Research on CHO cells demonstrated that optimizing culture media with a combination of L-asparagine and glutamine significantly improved antibody production rates by up to 85% compared to controls .
Mechanism of Action
The mechanism of action of L-Aspartic acid, L-seryl-L-tyrosyl-L-asparaginyl- depends on its specific application. Generally, peptides exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. For example, the peptide may bind to a receptor and activate a signaling cascade, resulting in a cellular response.
Comparison with Similar Compounds
Similar Compounds
- L-Aspartic acid, L-tyrosyl-L-isoleucylglycyl-L-seryl-
- L-Aspartic acid, L-α-aspartyl-L-cysteinyl-L-leucyl-L-leucyl-L-cysteinyl-
Uniqueness
L-Aspartic acid, L-seryl-L-tyrosyl-L-asparaginyl- is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. The presence of L-tyrosine allows for potential oxidative modifications, while L-serine and L-asparagine contribute to the peptide’s hydrophilicity and potential for hydrogen bonding.
Conclusion
L-Aspartic acid, L-seryl-L-tyrosyl-L-asparaginyl- is a versatile peptide with significant potential in various scientific and industrial applications. Its unique sequence and properties make it a valuable compound for research and development in chemistry, biology, medicine, and industry.
Biological Activity
L-Aspartic acid, L-seryl-L-tyrosyl-L-asparaginyl- is a complex peptide composed of four amino acids: L-aspartic acid, L-serine, L-tyrosine, and L-asparagine. This peptide exhibits a range of biological activities that play significant roles in various physiological processes. The following sections provide an in-depth analysis of its biological activity, including its mechanisms of action, applications, and relevant research findings.
Structure and Composition
The structure of L-Aspartic acid, L-seryl-L-tyrosyl-L-asparaginyl- is characterized by a backbone formed by peptide bonds linking the constituent amino acids. Each amino acid contributes unique properties to the peptide:
Amino Acid | Role |
---|---|
L-Aspartic Acid | Involved in neurotransmission and metabolism; plays a role in the urea cycle. |
L-Serine | Important for protein synthesis and phospholipid metabolism. |
L-Tyrosine | Precursor for catecholamines (dopamine, norepinephrine) essential for neurotransmitter synthesis. |
L-Asparagine | Serves as a building block for proteins; involved in nitrogen transport and metabolism. |
1. Neurotransmission
L-Aspartic acid is known to function as an excitatory neurotransmitter in the central nervous system. It participates in synaptic transmission and modulates neuronal excitability. The presence of L-tyrosine enhances the synthesis of catecholamines, which are crucial for mood regulation and cognitive functions .
2. Protein Synthesis
Asparagine and serine play vital roles in protein synthesis. Asparagine is incorporated into proteins and can be modified post-translationally, affecting protein stability and function. Serine contributes to the formation of hydrogen bonds that stabilize protein structures .
3. Cell Proliferation
Research indicates that asparagine is critical for cell growth, particularly in cancer cells that exhibit increased demands for this amino acid due to rapid proliferation rates. Supplementation with asparagine has been shown to enhance cell viability in various types of cancer cells .
4. Immune Modulation
Peptides containing serine and tyrosine have been shown to exhibit immune-modulating properties. They can influence cytokine production and enhance the immune response, making them potential candidates for therapeutic applications in immunotherapy .
The biological activities of L-Aspartic acid, L-seryl-L-tyrosyl-L-asparaginyl- are mediated through several mechanisms:
- Receptor Interaction : The peptide interacts with specific receptors involved in neurotransmission and immune responses.
- Enzyme Activation : It can activate enzymes such as ornithine decarboxylase, which is crucial for polyamine biosynthesis that regulates cell growth and differentiation .
- Signal Transduction : The peptide influences intracellular signaling pathways that regulate protein synthesis and cell proliferation.
Research Findings
Recent studies have highlighted the multifaceted roles of this peptide:
- Case Study on Cancer Cells : A study demonstrated that supplementation with asparagine significantly improved the growth of human colon adenocarcinoma cells in culture by enhancing nutrient uptake and metabolic activity .
- Neurotransmitter Synthesis : Research has shown that increasing levels of L-aspartic acid can lead to enhanced dopamine production in neuronal cultures, suggesting its potential role in treating neurodegenerative diseases .
Applications
Due to its diverse biological activities, L-Aspartic acid, L-seryl-L-tyrosyl-L-asparaginyl- has various potential applications:
- Pharmaceuticals : Development of drugs targeting neurotransmitter systems for mood disorders.
- Nutritional Supplements : Use in formulations aimed at enhancing athletic performance or recovery.
- Cancer Therapy : Asparagine depletion strategies are being explored to starve cancer cells that rely on external sources of this amino acid .
Properties
CAS No. |
652977-14-5 |
---|---|
Molecular Formula |
C20H27N5O10 |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C20H27N5O10/c21-11(8-26)17(31)23-12(5-9-1-3-10(27)4-2-9)18(32)24-13(6-15(22)28)19(33)25-14(20(34)35)7-16(29)30/h1-4,11-14,26-27H,5-8,21H2,(H2,22,28)(H,23,31)(H,24,32)(H,25,33)(H,29,30)(H,34,35)/t11-,12-,13-,14-/m0/s1 |
InChI Key |
ZJDICDQCWSVUDG-XUXIUFHCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CO)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.